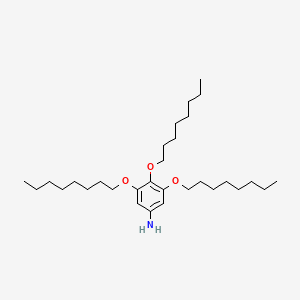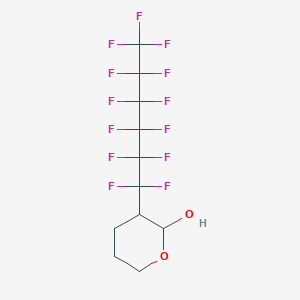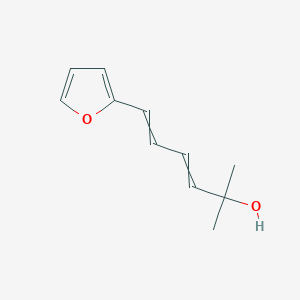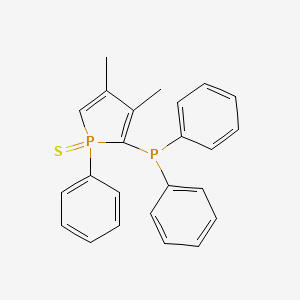
2-(Diphenylphosphanyl)-3,4-dimethyl-1-phenyl-1H-1lambda~5~-phosphole-1-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Diphenylphosphanyl)-3,4-dimethyl-1-phenyl-1H-1lambda~5~-phosphole-1-thione: is an organophosphorus compound characterized by its unique structure, which includes a phosphole ring substituted with diphenylphosphanyl, dimethyl, and phenyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diphenylphosphanyl)-3,4-dimethyl-1-phenyl-1H-1lambda~5~-phosphole-1-thione typically involves the reaction of diphenylphosphine with appropriate precursors under controlled conditions. One common method involves the use of Grignard reagents to introduce the diphenylphosphanyl group, followed by cyclization to form the phosphole ring. The reaction conditions often require an inert atmosphere and specific solvents to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve high-quality compounds.
化学反应分析
Types of Reactions: 2-(Diphenylphosphanyl)-3,4-dimethyl-1-phenyl-1H-1lambda~5~-phosphole-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphole ring to different functional groups.
Substitution: The phenyl and diphenylphosphanyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenated reagents and strong bases are typically employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce various functional groups onto the phosphole ring .
科学研究应用
Chemistry: In chemistry, 2-(Diphenylphosphanyl)-3,4-dimethyl-1-phenyl-1H-1lambda~5~-phosphole-1-thione is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis, particularly in reactions such as hydrogenation and cross-coupling .
Biology and Medicine: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical research. Its potential to modulate enzyme activity and protein interactions is of particular interest .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and electronic devices. Its ability to enhance the properties of materials, such as conductivity and stability, makes it valuable in various applications .
作用机制
The mechanism by which 2-(Diphenylphosphanyl)-3,4-dimethyl-1-phenyl-1H-1lambda~5~-phosphole-1-thione exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The diphenylphosphanyl group can coordinate with metal centers, facilitating catalytic processes. Additionally, the compound’s ability to undergo redox reactions allows it to participate in electron transfer processes, influencing biochemical pathways .
相似化合物的比较
Diphenylphosphine: An organophosphorus compound with similar reactivity but lacking the phosphole ring structure.
1,2-Bis(diphenylphosphino)ethane: A bidentate ligand used in coordination chemistry with different structural features.
Diphenyl-2-pyridylphosphine: A ligand with a pyridyl group, offering different coordination properties.
Uniqueness: 2-(Diphenylphosphanyl)-3,4-dimethyl-1-phenyl-1H-1lambda~5~-phosphole-1-thione is unique due to its phosphole ring structure, which imparts distinct electronic and steric properties. This uniqueness enhances its ability to form stable complexes and participate in diverse chemical reactions, making it a versatile compound in various scientific and industrial applications .
属性
CAS 编号 |
138784-68-6 |
|---|---|
分子式 |
C24H22P2S |
分子量 |
404.4 g/mol |
IUPAC 名称 |
(3,4-dimethyl-1-phenyl-1-sulfanylidene-1λ5-phosphol-2-yl)-diphenylphosphane |
InChI |
InChI=1S/C24H22P2S/c1-19-18-26(27,23-16-10-5-11-17-23)24(20(19)2)25(21-12-6-3-7-13-21)22-14-8-4-9-15-22/h3-18H,1-2H3 |
InChI 键 |
IEAARPQLKJOINY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CP(=S)(C(=C1C)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


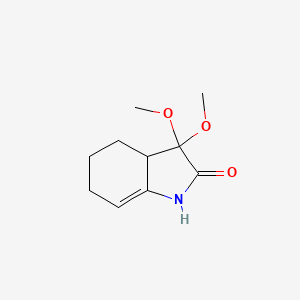
![Acetamide, N,N'-[methylenebis(2-bromo-4,1-phenylene)]bis-](/img/structure/B14274393.png)
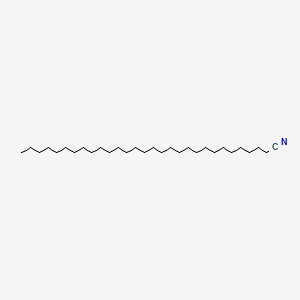
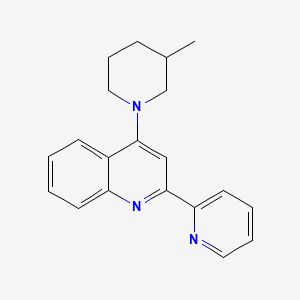
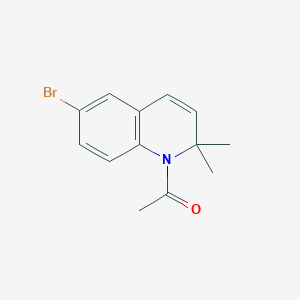

![Acetic acid, [[2-(aminosulfonyl)-6-benzothiazolyl]amino]oxo-, ethyl ester](/img/structure/B14274429.png)
![(6S)-2-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-thiol](/img/structure/B14274432.png)
